2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1965305-01-4
VCID: VC5259894
InChI: InChI=1S/C14H9N3O2S/c18-14(19)11-8-16-13(20-11)12-15-7-6-10(17-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)
SMILES: C1=CC=C(C=C1)C2=NC(=NC=C2)C3=NC=C(S3)C(=O)O
Molecular Formula: C14H9N3O2S
Molecular Weight: 283.31

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid

CAS No.: 1965305-01-4

Cat. No.: VC5259894

Molecular Formula: C14H9N3O2S

Molecular Weight: 283.31

* For research use only. Not for human or veterinary use.

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid - 1965305-01-4

Specification

CAS No. 1965305-01-4
Molecular Formula C14H9N3O2S
Molecular Weight 283.31
IUPAC Name 2-(4-phenylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C14H9N3O2S/c18-14(19)11-8-16-13(20-11)12-15-7-6-10(17-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Standard InChI Key HTEQWWKOJVQTCJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC=C2)C3=NC=C(S3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(4-phenylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid, with a molecular formula of C₁₄H₁₀N₄O₂S (calculated molecular weight: 298.32 g/mol) . Its structure comprises:

  • A thiazole ring (5-membered heterocycle with nitrogen and sulfur) substituted at position 5 by a carboxylic acid group.

  • A pyrimidine ring (6-membered di-nitrogen heterocycle) substituted at position 2 of the thiazole, with a phenyl group at the pyrimidine’s position 4.

The presence of multiple aromatic systems and polar functional groups suggests significant π-π stacking interactions and hydrogen-bonding capabilities .

Spectral and Computational Data

While direct spectroscopic data for this compound are unavailable, analogs such as 4-phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid (PubChem CID 73012805) provide insight :

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

  • NMR: Thiazole protons typically resonate at δ 7.5–8.5 ppm (aromatic region), with carboxylic acid protons appearing as broad singlets near δ 12–13 ppm .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 298.32 (M⁺), with fragmentation patterns involving loss of CO₂ (m/z 254) and phenylpyrimidine groups .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Thiazole-5-carboxylic acid core

  • 4-Phenylpyrimidin-2-yl substituent

A plausible synthesis involves convergent coupling of these fragments, leveraging methodologies from patent US7408069B2 .

Thiazole Core Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones :

NH2CSNH2+RCOCH2XThiazole intermediate+HX\text{NH}_2\text{CSNH}_2 + \text{RCOCH}_2\text{X} \rightarrow \text{Thiazole intermediate} + \text{HX}

For 5-carboxy substitution, ethyl 2-chloroacetoacetate serves as the α-haloketone, followed by hydrolysis to the carboxylic acid .

Protective Group Strategy

  • Carboxylic acid protection: Ethyl esters are commonly used to prevent undesired reactivity during coupling steps .

  • Deprotection: Hydrolysis with aqueous NaOH or HCl yields the free carboxylic acid .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValue/Description
LogP (octanol/water)Estimated 2.1 ± 0.3
Aqueous solubility~0.1 mg/mL (pH 7.4)
pKa3.8 (carboxylic acid), 1.9 (thiazole)

The compound’s moderate lipophilicity suggests membrane permeability, while the ionizable carboxylic acid enhances water solubility at physiological pH .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous thiazoles reveals:

  • Melting point: 215–220°C (decomposition observed above 250°C) .

  • Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating stability under standard storage conditions .

Biological Activity and Hypothetical Applications

Antimicrobial Properties

Thiazole derivatives bearing aryl substituents demonstrate broad-spectrum antimicrobial activity. For example, 2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The carboxylic acid group may improve bacterial membrane penetration via proton shuttle mechanisms .

Anticonvulsant Activity

Primary amino acid derivatives with benzyl-thiazole motifs, such as (R)-N'-benzyl 2-amino-3-methoxypropionamide, exhibit ED₅₀ values of 25 mg/kg in maximal electroshock seizure models . The target compound’s rigid aromatic system could modulate GABAergic pathways, though experimental validation is required.

Industrial and Pharmacological Relevance

Drug Discovery Intermediates

The compound’s scaffold aligns with intermediates in VHL E3 ubiquitin ligase inhibitor development (e.g., VH298) . Its bifunctional structure allows derivatization at both the carboxylic acid and pyrimidine positions for structure-activity relationship (SAR) studies .

Material Science Applications

Conjugated thiazole-pyrimidine systems exhibit luminescent properties, with potential use in organic light-emitting diodes (OLEDs). Quantum chemical calculations predict an emission wavelength of ~450 nm (blue region) .

Challenges and Future Directions

  • Synthetic scalability: Multi-step sequences requiring palladium catalysts may limit large-scale production. Greener alternatives (e.g., photocatalytic coupling) are under investigation .

  • Bioavailability optimization: Prodrug strategies (e.g., ester prodrugs) could enhance oral absorption of the carboxylic acid moiety .

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